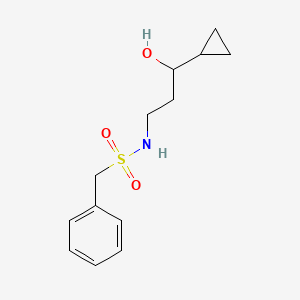

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxypropyl chain, and a phenylmethanesulfonamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide typically involves the reaction of a cyclopropyl-containing precursor with a phenylmethanesulfonamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound is synthesized through a nucleophilic substitution reaction involving cyclopropyl-containing precursors and phenylmethanesulfonamide derivatives. Common reagents include sodium hydride or potassium carbonate, with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitating the reaction process.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound has been noted for its ability to inhibit the activity of mitogen-activated protein/extracellular signal-regulated kinase (MEK), which is pivotal in various signaling pathways associated with cell proliferation, survival, and differentiation . This inhibition suggests potential applications in treating hyperproliferative diseases such as cancer and inflammatory conditions.

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated its capacity to suppress undesirable cell proliferation, particularly in cancer cell lines. The compound's mechanism involves the downregulation of MAP kinase signaling pathways, which are often constitutively activated in cancer cells .

Anti-inflammatory Effects

In addition to its antitumor potential, this compound has shown promise as an anti-inflammatory agent. The inhibition of MEK activity may lead to decreased inflammation by modulating cytokine production and immune responses . This dual action makes it a candidate for further investigation in both oncology and inflammatory disease treatments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Contains naphthalene ring | Moderate antitumor activity |

| N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide | Contains phenylthio group | Limited data on biological activity |

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological efficacy compared to these similar compounds.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study conducted on human pancreatic cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : In an animal model of rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain, supporting its role as an anti-inflammatory drug.

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCYUWMJJPMUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.